IHR-Cy3

Description

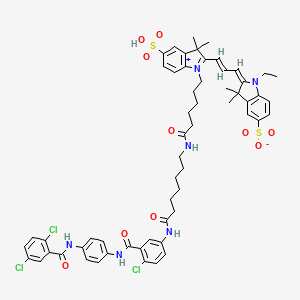

Properties

Molecular Formula |

C58H63Cl3N6O10S2 |

|---|---|

Molecular Weight |

1174.6 g/mol |

IUPAC Name |

(2E)-2-[(E)-3-[1-[6-[[7-[4-chloro-3-[[4-[(2,5-dichlorobenzoyl)amino]phenyl]carbamoyl]anilino]-7-oxoheptyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C58H63Cl3N6O10S2/c1-6-66-49-29-25-41(78(72,73)74)35-45(49)57(2,3)51(66)15-14-16-52-58(4,5)46-36-42(79(75,76)77)26-30-50(46)67(52)32-13-9-11-17-53(68)62-31-12-8-7-10-18-54(69)63-40-24-28-48(61)44(34-40)56(71)65-39-22-20-38(21-23-39)64-55(70)43-33-37(59)19-27-47(43)60/h14-16,19-30,33-36H,6-13,17-18,31-32H2,1-5H3,(H5-,62,63,64,65,68,69,70,71,72,73,74,75,76,77) |

InChI Key |

KBLRMHCNXCHIQG-UHFFFAOYSA-N |

Synonyms |

(2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IHR-Cy3

For Researchers, Scientists, and Drug Development Professionals

Introduction to IHR-Cy3 and the Hedgehog Signaling Pathway

This compound is a potent, fluorescently-labeled antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] With a half-maximal inhibitory concentration (IC50) of 100 nM, this compound serves as a powerful tool for studying the intricacies of Hedgehog signaling and as a potential therapeutic agent in cancers where this pathway is aberrantly activated.[1][2][3] The cyanine-3 (Cy3) fluorophore allows for direct visualization of the molecule, facilitating studies of its cellular uptake, localization, and interaction with its target.

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic development, tissue patterning, and adult tissue homeostasis.[4][5][6] Dysregulation of this pathway is a known driver in a variety of human cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias.[6][7][8]

The canonical Hedgehog pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH1).[6][9] In the absence of a ligand, PTCH1 catalytically inhibits the activity of Smoothened (Smo), a seven-transmembrane G-protein-coupled receptor (GPCR)-like protein.[6][9][10] Upon Shh binding, the inhibitory action of PTCH1 on Smo is relieved. This allows Smo to translocate to the primary cilium and become activated, initiating a downstream signaling cascade that culminates in the activation of the glioma-associated oncogene (GLI) family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[5][6][7] Activated GLI proteins translocate to the nucleus and regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[6][7]

Core Mechanism of Action of this compound

As a Smoothened antagonist, this compound directly binds to the Smo receptor. This binding event prevents the conformational changes in Smo that are necessary for its activation, even in the presence of an upstream activating signal (i.e., the binding of a Hedgehog ligand to PTCH1). By locking Smo in an inactive state, this compound effectively halts the downstream signaling cascade. The ultimate effect is the prevention of GLI transcription factor activation and the subsequent downregulation of Hh target gene expression. This inhibition of a key oncogenic pathway can lead to decreased tumor cell proliferation and the induction of apoptosis.

The Cy3 label on this compound is a bright, orange-fluorescent dye with an excitation maximum around 550 nm and an emission maximum around 570 nm.[11] This fluorescence allows for the direct visualization of the antagonist's interaction with cells and its subcellular localization, which is crucial for understanding its pharmacodynamics.

Quantitative Analysis of Smoothened Antagonist Activity

The potency of Smoothened antagonists is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function.

| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |

| This compound | Smoothened | 100 | Not specified |

| Vismodegib (GDC-0449) | Smoothened | 2.6 ± 0.4 | Shh-LIGHT2 cells (Gli-luciferase reporter assay) |

| Sonidegib (LDE-225) | Smoothened | ~1.3 | Not specified |

| BMS-833923 | Smoothened | Not specified | Inhibits osteoblast differentiation of hMSCs |

| Compound 4s (Purine Scaffold) | Smoothened | Varies by cell line (µM range) | Daoy, HT-29, HCT-116 |

Data for this compound from MedchemExpress and Immunomart.[1][2] Data for other inhibitors are from various scientific publications for comparative purposes.[10][12][13]

Signaling Pathways and Logical Relationships

Below are diagrams illustrating the Hedgehog signaling pathway and the mechanism of this compound action.

Caption: The canonical Hedgehog signaling pathway.

Caption: Mechanism of action of this compound as a Smoothened antagonist.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's activity.

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol is a general method to determine the concentration of this compound that inhibits cell viability by 50% in a Hedgehog-dependent cancer cell line.

A. Cell Seeding:

-

Culture a Hedgehog-dependent cancer cell line (e.g., Daoy medulloblastoma cells) in appropriate media.

-

Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

B. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of this compound in culture media to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).

-

Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

C. MTT Assay and Data Analysis:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[14][15]

Caption: Workflow for determining IC50 using an MTT assay.

Protocol 2: Cellular Localization of this compound by Fluorescence Microscopy

This protocol outlines the visualization of this compound within cells.

A. Cell Preparation:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.

B. This compound Incubation:

-

Treat the cells with a working concentration of this compound (e.g., 1 µM) in culture media.

-

Incubate for a desired time period (e.g., 1-4 hours) at 37°C.

C. Staining and Mounting:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

D. Imaging:

-

Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and DAPI (if used).[16]

Caption: Workflow for visualizing the cellular localization of this compound.

Protocol 3: Quantification of Apoptosis by Annexin V-Cy3 Staining and Flow Cytometry

This protocol describes how to quantify the induction of apoptosis by this compound. Note that this protocol uses a generic Annexin V-Cy3 conjugate; the principle is the same for observing apoptosis induced by this compound treatment.

A. Cell Treatment:

-

Seed cells in a 6-well plate and treat with this compound at a concentration at or above its IC50 for 24-48 hours. Include an untreated control.

B. Cell Harvesting and Staining:

-

Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of a fluorescently-labeled Annexin V (e.g., Annexin V-FITC, if using this compound to treat, a different fluorophore is needed for the Annexin V) and 5 µL of a viability dye like Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[17][18][19]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

C. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use appropriate lasers and filters to detect the fluorescence of this compound, the Annexin V conjugate, and the viability dye.

-

Gate on the cell population and analyze the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Caption: Workflow for quantifying apoptosis by flow cytometry.

Conclusion

This compound is a valuable research tool for investigating the Hedgehog signaling pathway. Its potent Smoothened antagonism, coupled with its inherent fluorescence, allows for a multifaceted approach to studying pathway inhibition and its downstream consequences. The provided protocols offer a framework for characterizing the activity of this compound and similar Smoothened antagonists, which are of significant interest in the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | Smo Fluorescent Antagonist | MCE [medchemexpress.cn]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Hedgehog Signaling Inhibition by Smoothened Antagonist BMS-833923 Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. content.abcam.com [content.abcam.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on IHR-Cy3 and the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IHR-Cy3, a fluorescent antagonist of the Smoothened (Smo) receptor, and its application in studying the Hedgehog (Hh) signaling pathway. This document details the mechanism of action, experimental protocols, and quantitative data related to this compound, offering a valuable resource for researchers in oncology, developmental biology, and drug discovery.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including medulloblastoma, basal cell carcinoma, and pancreatic cancer.[2][3] The core of the Hh pathway involves the ligand, Hedgehog (Hh), its receptor Patched (Ptch), the G protein-coupled receptor (GPCR)-like protein Smoothened (Smo), and the Gli family of transcription factors.[4]

In the absence of the Hh ligand, Ptch inhibits the activity of Smo, preventing downstream signaling.[4] Binding of Hh to Ptch relieves this inhibition, leading to the activation of Smo.[4] Activated Smo then initiates a signaling cascade that culminates in the activation of Gli transcription factors, which translocate to the nucleus and regulate the expression of Hh target genes.[4]

This compound: A Fluorescent Probe for Smoothened

This compound is a potent and fluorescently labeled antagonist of Smoothened.[5] Its fluorescent properties, conferred by the Cyanine-3 (Cy3) dye, allow for direct visualization and quantification of its binding to Smo. This makes this compound a valuable tool for studying Smo localization, trafficking, and for developing competitive binding assays to screen for novel Hedgehog pathway inhibitors.

Mechanism of Action

This compound acts as a competitive antagonist of Smoothened. It binds to Smo and prevents its activation, thereby inhibiting the downstream signaling cascade of the Hedgehog pathway. The inhibitory activity of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which has been reported to be 100 nM.[5]

Quantitative Data

The following table summarizes the known quantitative data for this compound and provides representative IC50 values for other Smoothened inhibitors in various cancer cell lines to offer a comparative perspective.

| Compound | Parameter | Value | Cell Line | Cancer Type | Reference |

| This compound | IC50 | 100 nM | Not Specified | Not Specified | [5] |

| GDC-0449 (Vismodegib) | IC50 | <9 nM | NIH3T3 (Shh-stimulated) | Not Applicable | [1] |

| GDC-0449 (Vismodegib) | IC50 | >20 µM | Resistant Medulloblastoma | Medulloblastoma | [6] |

| LDE225 (Sonidegib) | IC50 | 6 nM | Sensitive Medulloblastoma | Medulloblastoma | [6] |

| HH-13 | IC50 | <9 nM | NIH3T3 (Shh-stimulated) | Not Applicable | [1] |

| HH-20 | IC50 | 21 nM | NIH3T3 (Shh-stimulated) | Not Applicable | [1] |

| GDC-0449 (Vismodegib) | IC50 | ~30 nM | AsPC-1 | Pancreatic Cancer | [7] |

| GDC-0449 (Vismodegib) | IC50 | ~45 nM | PANC-1 | Pancreatic Cancer | [7] |

| GDC-0449 (Vismodegib) | IC50 | ~50 nM | MIA PaCa-2 | Pancreatic Cancer | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and the study of the Hedgehog signaling pathway.

Synthesis of this compound

The synthesis of this compound involves the chemical conjugation of the Smoothened antagonist scaffold (IHR) to a Cy3 dye. A detailed protocol for the synthesis can be found in the supplemental information of the publication by Chen et al., 2014 in Chemistry & Biology.[8]

Competitive Binding Assay using Flow Cytometry

This protocol allows for the determination of the binding affinity (Ki) of unlabeled compounds for Smoothened by measuring their ability to compete with this compound for binding.

Materials:

-

HEK293 cells expressing Smoothened

-

This compound

-

Unlabeled competitor compounds

-

Assay Buffer: Phenol-red free DMEM with 0.5% fetal bovine serum

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing Smoothened. Twenty-four hours before the assay, seed the cells at an appropriate density.

-

Cell Harvest and Fixation: Trypsinize the cells, wash with Assay Buffer, and fix with 4% paraformaldehyde for 10 minutes at room temperature.[1]

-

Competition Reaction:

-

In a 96-well plate, add a fixed concentration of this compound to each well. The optimal concentration should be at or below the Kd of this compound for Smoothened and should be determined empirically.

-

Add serial dilutions of the unlabeled competitor compounds to the wells.

-

Include control wells with this compound only (for maximum binding) and cells only (for background fluorescence).

-

-

Incubation: Incubate the plate for 2 hours at 37°C.[1]

-

Washing: Centrifuge the plate, discard the supernatant, and wash the cells three times with cold PBS.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence signal using a flow cytometer. The Cy3 fluorescence is typically detected in the PE or a similar channel.

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for each sample.

-

Subtract the background fluorescence (cells only) from all readings.

-

Plot the percentage of this compound binding against the concentration of the unlabeled competitor.

-

Determine the IC50 value of the competitor from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound used and Kd is the dissociation constant of this compound for Smoothened.

-

Fluorescence Microscopy for Smoothened Localization

This protocol describes how to visualize the binding of this compound to Smoothened within cells using fluorescence microscopy.

Materials:

-

Cells expressing Smoothened (e.g., NIH 3T3 cells) grown on glass coverslips

-

This compound

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture to the desired confluency.

-

Cell Treatment: Incubate the cells with this compound at a desired concentration (e.g., 100-500 nM) for 1-2 hours at 37°C in the dark.

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 20 minutes at room temperature.[9]

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (if required for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. Wash three times with PBS.

-

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~550 nm / ~570 nm) and the nuclear counterstain.

Visualizations

Hedgehog Signaling Pathway

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, and the inhibitory action of this compound.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for a competitive binding assay using this compound to screen for Smoothened inhibitors.

Logical Relationship of this compound Action

Caption: The logical cascade showing how this compound inhibits cancer cell proliferation by targeting Smoothened.

References

- 1. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Cellular and molecular mechanisms of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog Signaling Antagonist GDC-0449 (Vismodegib) Inhibits Pancreatic Cancer Stem Cell Characteristics: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hedgehog pathway effector smoothened exhibits signaling competency in the absence of ciliary accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Hedgehog Pathway: A Technical Guide to the IHR-Cy3 Fluorescent Spectrum and its Application in Smoothened Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of IHR-Cy3, a potent fluorescent antagonist of the Smoothened (Smo) receptor. By dissecting its fluorescence spectrum and providing detailed experimental methodologies, this document serves as a comprehensive resource for professionals engaged in Hedgehog (Hh) signaling pathway research and the development of targeted therapeutics.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Its dysregulation is implicated in a variety of cancers, including basal cell carcinoma and medulloblastoma, making it a significant target for drug discovery.[1][4] A key player in this pathway is the seven-transmembrane protein Smoothened (Smo), which acts as the signal transducer.[2][3]

In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity.[2] Upon binding of Hh to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a downstream signaling cascade that ultimately leads to the activation of Gli family transcription factors and the expression of Hh target genes.[2][5] The aberrant activation of Smo is a common oncogenic driver, highlighting the therapeutic potential of Smo antagonists.[1]

This compound: A Fluorescent Probe for Smoothened

This compound is a powerful research tool that combines a specific Smoothened antagonist, herein referred to as "IHR," with the bright and photostable cyanine (B1664457) dye, Cy3. This conjugation allows for the direct visualization and quantification of the antagonist's interaction with the Smo receptor in a variety of experimental settings. The fluorescent properties of Cy3 provide a sensitive and versatile readout for studying Smo biology and for screening potential therapeutic agents.

Core Spectroscopic and Photophysical Properties of Cy3

The utility of this compound as a fluorescent probe is dictated by the intrinsic properties of the Cy3 fluorophore. A summary of these key characteristics is presented in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550 - 555 nm | [6] |

| Emission Maximum (λem) | ~570 nm | [4] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [7] |

| Quantum Yield (Φ) | ~0.15 - 0.33 | [4] |

| Fluorescence Lifetime (τ) | ~0.2 - 2.5 ns | [8] |

Note: These values can be influenced by the local environment and conjugation to other molecules.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cell-based assays to study Smoothened antagonism.

Cell Culture and Preparation

-

Cell Line Selection: Utilize cell lines that endogenously express Smoothened or have been engineered to do so (e.g., NIH/3T3, HEK293).

-

Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Plate cells in a suitable format for the intended assay (e.g., 96-well plates for high-throughput screening, glass-bottom dishes for microscopy). Allow cells to adhere and reach the desired confluency.

Fluorescent Ligand Binding Assay

This assay measures the direct binding of this compound to Smoothened on the cell surface.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

-

For competition assays, prepare solutions of unlabeled Smoothened antagonists.

-

-

Assay Procedure:

-

Wash the cultured cells with assay buffer to remove serum.

-

Add the diluted this compound solutions to the cells. For competition experiments, add the unlabeled competitor prior to or simultaneously with this compound.

-

Incubate at the desired temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Wash the cells extensively with cold assay buffer to remove unbound this compound.

-

Lyse the cells or measure the fluorescence directly using a plate reader or fluorescence microscope.

-

-

Data Analysis:

-

Generate saturation binding curves by plotting the fluorescence intensity against the concentration of this compound.

-

Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a one-site binding model.

-

For competition assays, determine the IC₅₀ of the unlabeled competitor and calculate its inhibitory constant (Ki).

-

Fluorescence Microscopy and Cellular Localization

This method allows for the visualization of this compound binding to Smoothened at the subcellular level.

-

Cell Preparation: Grow cells on glass-bottom dishes or coverslips.

-

Labeling:

-

Wash cells with imaging buffer (e.g., HBSS).

-

Incubate cells with a working concentration of this compound (typically in the low nanomolar range) for a specified time at 37°C.

-

To visualize the nucleus, a counterstain such as DAPI can be used.

-

-

Imaging:

-

Wash cells to remove unbound probe.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

Acquire images to observe the localization of this compound on the cell membrane and potentially within intracellular compartments.

-

Visualizing the Hedgehog Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The Hedgehog signaling pathway with and without ligand, and the inhibitory action of this compound.

Caption: Workflow for a competitive fluorescent ligand binding assay using this compound.

References

- 1. Smoothened - Wikipedia [en.wikipedia.org]

- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Smoothened Regulation in Hedgehog Signaling [ouci.dntb.gov.ua]

- 5. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Hedgehog pathway effector smoothened exhibits signaling competency in the absence of ciliary accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

IHR-Cy3 for Tracking Protein Localization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IHR-Cy3, a potent fluorescent antagonist of the Smoothened (Smo) receptor, and its application in tracking protein localization. We delve into the core methodologies, present quantitative data for Smoothened modulators, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and Smoothened

This compound is a valuable research tool for studying the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant Hh signaling is implicated in various cancers, making its components, particularly the G-protein coupled receptor (GPCR) Smoothened (Smo), attractive therapeutic targets. This compound is a fluorescently labeled antagonist of Smo, enabling real-time visualization and tracking of this key protein's localization within the cell.

Quantitative Data: Smoothened Modulators

The following table summarizes key quantitative data for this compound and other relevant Smoothened modulators. This information is critical for designing and interpreting experiments aimed at understanding Smoothened pharmacology and cellular dynamics.

| Compound | Type | Target | IC50 | Ki | Notes |

| This compound | Fluorescent Antagonist | Smoothened (Smo) | 100 nM[1] | - | Potent fluorescent antagonist suitable for imaging. |

| BODIPY-cyclopamine | Fluorescent Antagonist | Smoothened (Smo) | - | - | Commonly used fluorescent probe for Smo binding assays.[2] |

| Cyclopamine | Antagonist | Smoothened (Smo) | - | - | A well-characterized natural product inhibitor of Smo.[2] |

| Vismodegib (GDC-0449) | Antagonist | Smoothened (Smo) | - | - | FDA-approved drug targeting Smo for cancer therapy.[2] |

| SAG | Agonist | Smoothened (Smo) | - | - | A small molecule agonist used to activate the Hh pathway.[3] |

| IHR-1 | Antagonist | Smoothened (Smo) | - | - | Likely the parent compound of this compound; prevents Smo accumulation in the primary cilium.[3] |

The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a complex cascade that regulates the expression of target genes. In the absence of a Hedgehog ligand, the receptor Patched (Ptc) inhibits the activity of Smoothened, preventing it from localizing to the primary cilium and keeping it inactive. This leads to the proteolytic processing of the Gli transcription factors into their repressor forms (GliR), which in turn inhibit the transcription of Hh target genes.

Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to Ptc, the inhibition on Smo is relieved. Smo then translocates to the primary cilium, becomes activated, and initiates a signaling cascade that prevents the cleavage of Gli proteins. The full-length activator forms of Gli (GliA) then translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, differentiation, and survival.

This compound, as a Smoothened antagonist, blocks this process by binding to Smo and preventing its activation and subsequent signaling, even in the presence of a Hedgehog ligand. This action can be visualized by observing the lack of Smo accumulation in the primary cilium in the presence of this compound.

Caption: The Hedgehog signaling pathway with and without ligand activation, and the inhibitory action of this compound.

Experimental Protocols

Live-Cell Imaging of Smoothened Localization with this compound

This protocol describes the use of this compound for visualizing the localization of Smoothened in live cells using fluorescence microscopy.

Materials:

-

Cells expressing Smoothened (e.g., NIH-3T3 cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission ~550/570 nm)

-

Imaging dishes or plates

Procedure:

-

Cell Seeding: Seed cells in imaging dishes at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Cell Treatment (Agonist Stimulation):

-

To observe agonist-induced Smoothened translocation, treat the cells with a known concentration of a Hh pathway agonist (e.g., 100 nM SAG) for a specified time (e.g., 2-4 hours) in complete culture medium.

-

Include a vehicle-treated control group.

-

-

This compound Labeling:

-

Prepare a working solution of this compound in pre-warmed complete culture medium. The final concentration should be optimized, but a starting point of 100-500 nM is recommended.

-

For antagonist studies, pre-incubate cells with this compound for 30-60 minutes before adding the agonist.

-

To simply label Smoothened, add the this compound working solution to the cells (both agonist-treated and control) and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound this compound.

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with a Cy3 filter set.

-

Acquire images, focusing on the localization of the fluorescent signal, particularly at the plasma membrane and in the primary cilia.

-

Competition Binding Assay

This protocol outlines a method to determine the binding affinity of a non-fluorescent compound by measuring its ability to compete with this compound for binding to Smoothened.

Materials:

-

Cell membranes or whole cells expressing Smoothened

-

This compound

-

Unlabeled competitor compound

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

96-well black plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a constant concentration of this compound in binding buffer (e.g., at its Kd or a concentration that gives a robust signal).

-

Prepare a serial dilution of the unlabeled competitor compound in binding buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membranes or whole cells.

-

Add the serially diluted unlabeled competitor compound to the wells.

-

Add the constant concentration of this compound to all wells.

-

Include control wells with no competitor (total binding) and wells with a high concentration of a known Smoothened antagonist (non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

-

Detection: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for Cy3.

-

Data Analysis:

-

Subtract the non-specific binding signal from all other readings.

-

Plot the specific binding of this compound as a function of the log concentration of the competitor compound.

-

Fit the data to a one-site competition binding model to determine the IC50 of the competitor compound.

-

Calculate the Ki of the competitor compound using the Cheng-Prusoff equation.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for a protein localization experiment using a fluorescent ligand like this compound and the logical flow of a competition binding assay.

Caption: A typical experimental workflow for tracking protein localization using a fluorescent ligand.

Caption: The logical workflow for a competition binding assay to determine the affinity of an unlabeled compound.

Conclusion

This compound is a powerful tool for researchers and drug development professionals studying the Hedgehog signaling pathway. Its fluorescent properties allow for the direct visualization of Smoothened localization and trafficking in live cells, providing valuable insights into the mechanism of action of potential therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of Smoothened biology and to facilitate the discovery of novel modulators of the Hedgehog pathway.

References

The Versatility of Cy3 in Unraveling Developmental Biology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate processes of embryonic development, from the first cell division to the complex symphony of organogenesis, demand powerful tools for visualization and quantification. Among the arsenal (B13267) of fluorescent probes available to researchers, the cyanine (B1664457) dye Cy3 has established itself as a robust and versatile tool. Its bright orange-red fluorescence, significant photostability, and amenability to conjugation with a wide array of biomolecules have made it indispensable for a multitude of applications in developmental biology. This technical guide provides an in-depth exploration of the core applications of Cy3, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows. While the specific proprietary conjugate "IHR-Cy3" was not found in publicly available literature, this guide focuses on the broadly utilized and well-documented Cy3 fluorophore, which is likely the core component of such a product.

Core Applications of Cy3 in Developmental Biology

Cy3's utility in developmental biology is vast, primarily centered around its use in fluorescent imaging techniques to study gene expression, protein localization, cell lineage, and signaling pathways.

Gene Expression Analysis via Fluorescent In Situ Hybridization (FISH)

Cy3-labeled nucleic acid probes are extensively used in FISH to visualize the spatiotemporal expression patterns of specific mRNAs within whole embryos or tissue sections. This technique provides crucial insights into the genetic programs that orchestrate development.

Protein Localization and Quantification with Immunofluorescence

By conjugating Cy3 to secondary antibodies, researchers can detect the location and abundance of specific proteins in fixed embryonic tissues. This is vital for understanding the roles of various proteins in cell differentiation, migration, and tissue morphogenesis.

Cell Lineage Tracing

Microinjection of Cy3 conjugated to high-molecular-weight dextrans into early embryonic cells allows for the tracking of their descendants. This lineage tracing is fundamental to understanding cell fate determination and the construction of developmental fate maps.

Quantitative Data Presentation

Summarizing quantitative data from imaging experiments is crucial for robust analysis and comparison. The following tables provide examples of how quantitative data derived from Cy3-based experiments in developmental biology can be structured.

| Gene | Developmental Stage | Expression Domain | Mean Fluorescence Intensity (A.U.) | Standard Deviation |

| myoD | 24 hpf (zebrafish) | Somites | 15,234 | 2,187 |

| krox20 | 24 hpf (zebrafish) | Rhombomeres 3 & 5 | 12,876 | 1,954 |

| otx2 | 24 hpf (zebrafish) | Diencephalon, Mesencephalon | 18,945 | 3,012 |

| pax2.1 | 24 hpf (zebrafish) | Midbrain-hindbrain boundary, Optic stalk, Otic vesicle | 16,543 | 2,543 |

| Data is illustrative and based on findings from studies such as the ZebraFISH protocol.[1][2] |

| Protein | Embryonic Stage | Cellular Localization | Relative Fluorescence Intensity vs. Control | p-value |

| β-catenin | Gastrula (Xenopus) | Nucleus (Dorsal) | 3.5 ± 0.4 | < 0.01 |

| Smad2/3 | Neurula (Mouse) | Nucleus (Neural Plate) | 2.8 ± 0.3 | < 0.01 |

| Engrailed | Stage 11 (Drosophila) | Nucleus (Parasegmental Stripes) | 5.2 ± 0.6 | < 0.001 |

| Illustrative data based on the principles of quantitative immunofluorescence.[3] |

| Parameter | Cy3 |

| Maximum Excitation Wavelength | ~550 nm |

| Maximum Emission Wavelength | ~570 nm |

| Quantum Yield (on DNA) | 0.24[4] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[4] |

| Spectroscopic properties of Cy3 relevant to quantitative imaging applications. |

Key Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are step-by-step protocols for key applications of Cy3 in developmental biology.

Protocol 1: Whole-Mount Fluorescent In Situ Hybridization (FISH) in Zebrafish Embryos

This protocol is adapted from the "ZebraFISH" method and utilizes tyramide signal amplification (TSA) for enhanced sensitivity.[1][2][5]

Materials:

-

Zebrafish embryos

-

4% Paraformaldehyde (PFA) in PBS

-

Methanol (B129727) series (25%, 50%, 75% in PBST)

-

Proteinase K

-

Hybridization buffer

-

Anti-digoxigenin (DIG) antibody conjugated to horseradish peroxidase (HRP)

-

Cy3-tyramide solution

-

DAPI (for nuclear counterstaining)

Procedure:

-

Fixation: Fix embryos in 4% PFA overnight at 4°C.

-

Dehydration: Dehydrate through a methanol series and store at -20°C.

-

Rehydration: Rehydrate embryos through a reverse methanol series into PBST.

-

Permeabilization: Treat with Proteinase K (10 µg/mL) for a duration appropriate for the embryonic stage.

-

Post-fixation: Fix again in 4% PFA for 20 minutes.

-

Prehybridization: Incubate in hybridization buffer for at least 2 hours at 65°C.

-

Hybridization: Hybridize with a DIG-labeled antisense RNA probe overnight at 65°C.

-

Washes: Perform a series of stringent washes in hybridization buffer and SSC buffers to remove unbound probe.

-

Antibody Incubation: Block with a blocking solution and then incubate with anti-DIG-HRP antibody.

-

Signal Amplification: Incubate with Cy3-tyramide solution to deposit the fluorophore at the site of the probe.

-

Counterstaining and Mounting: Counterstain with DAPI and mount in an appropriate medium for imaging.

Protocol 2: Whole-Mount Immunofluorescence in Drosophila Embryos

This protocol is a general guide for visualizing protein localization.[6]

Materials:

-

Drosophila embryos

-

Methanol

-

4% Formaldehyde in PBS

-

PBT (PBS with Triton X-100)

-

Blocking solution (e.g., PBT with 5% Normal Goat Serum)

-

Primary antibody

-

Cy3-conjugated secondary antibody

-

Mounting medium

Procedure:

-

Dechorionation: Remove the chorion of the embryos using bleach.

-

Fixation: Fix embryos in a biphasic mixture of heptane and 4% formaldehyde.

-

Devitellinization: Remove the vitelline membrane by vigorous shaking in methanol.

-

Rehydration and Blocking: Rehydrate in PBT and block for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

-

Washes: Wash extensively with PBT to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with the Cy3-conjugated secondary antibody for 2 hours at room temperature.

-

Final Washes and Mounting: Perform final washes and mount the embryos in a suitable mounting medium.

Protocol 3: Cell Lineage Tracing by Microinjection of Cy3-Dextran in Zebrafish Embryos

This protocol describes a method for labeling blastomeres to trace their fate.[7]

Materials:

-

Zebrafish embryos at the 1-4 cell stage

-

Cy3-conjugated dextran (B179266) (10,000 MW), 5% solution in 0.2 M KCl

-

Microinjection apparatus (micromanipulator, microinjector, pulled glass capillaries)

-

Mounting medium (e.g., low-melt agarose)

Procedure:

-

Prepare Embryos: Dechorionate embryos and place them in an injection chamber.

-

Load Needle: Backfill a pulled glass capillary with the Cy3-dextran solution.

-

Microinjection: Using a micromanipulator, carefully insert the needle into a single blastomere.

-

Injection: Inject a small volume of the Cy3-dextran solution into the cytoplasm. The amount should be sufficient to label the cell without causing damage.

-

Incubation and Imaging: Allow the embryo to develop and image the distribution of the fluorescent tracer at various developmental stages using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

Understanding the complex interplay of signaling pathways is a cornerstone of developmental biology. Cy3 is instrumental in visualizing the components and activity of these pathways.

Signaling Pathways

The following diagrams, rendered in DOT language, illustrate key signaling pathways that are often studied using Cy3-based imaging techniques.

References

- 1. TGF-β Family Signaling in Embryonic and Somatic Stem-Cell Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZebraFISH: fluorescent in situ hybridization protocol and three-dimensional imaging of gene expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomics of Xenopus Embryos I, Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 5. researchgate.net [researchgate.net]

- 6. Visualization of the Embryonic Nervous System in Whole-mount Drosophila Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ZFIN: Zebrafish Book: Cellular Methods [zfin.org]

IHR-Cy3: A Technical Guide to a Fluorescent Probe for Interrogating the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHR-Cy3 is a potent and specific fluorescent antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This technical guide provides an in-depth overview of the research applications of this compound, including detailed experimental protocols and quantitative data. Its primary utility lies in the high-resolution imaging and quantitative analysis of Smoothened localization and trafficking, offering a powerful tool for dissecting the intricate mechanisms of Hedgehog signaling in both normal physiology and disease states, particularly in cancer biology and developmental disorders.

Introduction to this compound

This compound is a chemical probe consisting of a potent Smoothened antagonist (IHR) covalently linked to the fluorescent cyanine (B1664457) dye, Cy3. This conjugation allows for the direct visualization of the antagonist's interaction with the Smoothened receptor in live and fixed cells. A key characteristic of this compound is its nature as a cell-impermeable antagonist, which makes it particularly useful for studying the cell-surface population of Smoothened receptors.

The seminal research introducing this compound demonstrated its utility in uncoupling the signaling competency of Smoothened from its accumulation in the primary cilium, a previously held tenet of Hedgehog pathway activation.[1] This finding has significant implications for understanding the nuanced regulation of this critical signaling cascade.

Core Applications in Research

The unique properties of this compound lend it to a variety of research applications, primarily centered on the investigation of the Hedgehog signaling pathway.

-

High-Resolution Imaging of Smoothened: this compound enables the visualization of Smoothened localization on the cell surface with high spatial and temporal resolution using fluorescence microscopy techniques such as confocal and total internal reflection fluorescence (TIRF) microscopy.

-

Studying Smoothened Trafficking: As a fluorescent ligand, this compound can be used to track the dynamic movement of Smoothened receptors on the plasma membrane, including internalization and recycling processes.

-

Probing Receptor-Ligand Interactions: this compound facilitates the study of the binding kinetics and affinity of antagonists to the Smoothened receptor through fluorescence-based assays.

-

High-Content Screening: The fluorescent nature of this compound makes it amenable to high-throughput and high-content screening assays for the discovery of novel modulators of the Hedgehog pathway. By competing with this compound binding, new small molecules that target the Smoothened receptor can be identified and characterized.

-

Cancer Biology: Given the aberrant activation of the Hedgehog pathway in various cancers, this compound is a valuable tool for studying the role of Smoothened in tumorigenesis and for evaluating the efficacy of potential therapeutic agents.

Quantitative Data

The performance of this compound as a fluorescent probe is determined by the properties of the Cy3 fluorophore and the binding affinity of the IHR antagonist.

| Property | Value | Citation |

| This compound IC50 for Smoothened | 100 nM | [2] |

| Cy3 Excitation Maximum | ~550 nm | [3] |

| Cy3 Emission Maximum | ~570 nm | [3] |

| Cy3 Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [3] |

| Cy3 Quantum Yield | ~0.15 | [3] |

Note: The quantum yield of Cy3 can be influenced by its local environment. When bound to a protein, the fluorescence intensity of Cy3 may be enhanced.[4]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established techniques for fluorescent ligand binding and live-cell imaging and should be optimized for specific cell types and experimental conditions.

Live-Cell Imaging of Smoothened Localization

This protocol describes the use of this compound for visualizing the localization of Smoothened on the surface of living cells.

Materials:

-

Cells expressing Smoothened (e.g., NIH/3T3 cells)

-

Glass-bottom imaging dishes

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

-

This compound stock solution (in DMSO)

-

Confocal or TIRF microscope with appropriate laser lines and filters for Cy3

Procedure:

-

Cell Seeding: Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 100-500 nM).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound this compound.

-

Imaging: Immediately image the cells using a confocal or TIRF microscope. Use a 561 nm laser for excitation and collect emission between 570-620 nm. Acquire images using appropriate settings for laser power and exposure time to minimize phototoxicity.[5][6]

Competitive Binding Assay for Screening Smoothened Modulators

This protocol outlines a competitive binding assay to identify and characterize unlabeled compounds that bind to the Smoothened receptor by measuring the displacement of this compound.

Materials:

-

Cells overexpressing Smoothened

-

96-well black, clear-bottom plates

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound working solution

-

Test compounds at various concentrations

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well black, clear-bottom plates and grow to confluency.

-

Preparation of Reagents: Prepare serial dilutions of the test compounds in assay buffer. Prepare the this compound working solution in assay buffer at a concentration close to its Kd (dissociation constant) for Smoothened.

-

Assay Protocol: a. Remove the culture medium and wash the cells once with assay buffer. b. Add the test compounds at various concentrations to the wells. c. Immediately add the this compound working solution to all wells. d. Include control wells with this compound only (for maximum binding) and wells with a high concentration of a known Smoothened antagonist (e.g., unlabeled IHR) for non-specific binding.

-

Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light, to allow binding to reach equilibrium.

-

Washing: Gently wash the cells three times with cold assay buffer to remove unbound ligands.

-

Fluorescence Measurement: Add assay buffer to each well and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Cy3.

-

Data Analysis: Subtract the non-specific binding signal from all other readings. Plot the percentage of this compound binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

Visualizations

Hedgehog Signaling Pathway

Caption: The Hedgehog signaling pathway with and without ligand activation, and the inhibitory role of this compound.

Experimental Workflow for Live-Cell Imaging with this compound

Caption: A typical workflow for visualizing Smoothened on live cells using this compound.

Logic of a Competitive Binding Assay

Caption: Principle of a competitive binding assay using this compound to screen for Smoothened modulators.

Conclusion

This compound is a highly valuable research tool for scientists and drug development professionals investigating the Hedgehog signaling pathway. Its ability to fluorescently label the Smoothened receptor on the cell surface provides a direct and quantitative method for studying receptor localization, trafficking, and ligand interactions. The applications of this compound, from fundamental cell biology to high-throughput drug screening, underscore its importance in advancing our understanding of Hedgehog signaling in health and disease. While the specific experimental protocols from the primary literature were not fully accessible, the provided methodologies, based on established practices, offer a robust framework for the effective use of this powerful fluorescent probe.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 4. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: IHR-Cy3 Immunofluorescence Staining Protocol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescent staining of a hypothetical protein of interest, "IHR," using a Cy3-conjugated secondary antibody. The protocol is intended for researchers, scientists, and professionals in drug development seeking to visualize the subcellular localization of IHR.

Introduction

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect specific target antigens within cells or tissue sections.[1][2][3] This method allows for the visualization of protein distribution and localization at a subcellular level. This protocol outlines the indirect immunofluorescence staining of IHR, where a primary antibody specific to IHR is first applied, followed by a Cy3-conjugated secondary antibody that recognizes the primary antibody.[2] Cy3 is a bright and photostable fluorescent dye that emits a yellow-orange fluorescence, making it a common choice for immunofluorescence applications.[4][5][6]

Principle of the Assay: The primary antibody binds specifically to the IHR protein within the cell. Subsequently, the Cy3-labeled secondary antibody, which is directed against the host species of the primary antibody, binds to the primary antibody. This binding event allows for the visualization of the IHR protein's location under a fluorescence microscope. The signal from the primary antibody is amplified as multiple secondary antibodies can bind to a single primary antibody.[2]

Materials and Reagents

-

Cells: Adherent cells cultured on sterile glass coverslips or in chamber slides.

-

Primary Antibody: A validated primary antibody specific for the IHR protein.

-

Secondary Antibody: Cy3-conjugated secondary antibody raised against the host species of the primary antibody (e.g., Goat anti-Mouse IgG-Cy3).

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

-

Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.

-

Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in PBS.

-

Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole) solution.

-

Antifade Mounting Medium.

-

Glass slides and coverslips.

-

Humidified chamber.

-

Fluorescence microscope with appropriate filters for Cy3 (Excitation max: ~555 nm, Emission max: ~569 nm).[5][7]

Experimental Protocol

A general workflow for immunofluorescence staining involves several key steps from cell preparation to imaging.

Figure 1. A generalized workflow for the IHR-Cy3 immunofluorescence staining protocol.

Step-by-Step Method:

-

Cell Preparation:

-

Fixation:

-

Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room temperature.[8][9]

-

Note: The choice of fixative can be critical. Methanol fixation (-20°C for 5-10 minutes) is an alternative but may not be suitable for all antigens.[9]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody against IHR to its predetermined optimal concentration in the blocking solution.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[8][9]

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[8]

-

-

Secondary Antibody Incubation:

-

Dilute the Cy3-conjugated secondary antibody in the blocking solution.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Nuclear Counterstaining (Optional):

-

Incubate the cells with a DAPI solution for 5-10 minutes at room temperature to visualize the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

Image the slides using a fluorescence microscope equipped with the appropriate filter set for Cy3. Samples should be imaged immediately for the best results.[12]

-

Data Presentation

The following table summarizes typical quantitative parameters that may require optimization for successful this compound immunofluorescence staining.

| Parameter | Typical Range/Value | Purpose |

| Primary Antibody Dilution | 1:100 - 1:1000 | To achieve a high signal-to-noise ratio. The optimal dilution should be determined empirically by titration.[13] |

| Secondary Antibody Dilution | 1:200 - 1:800 | To provide sufficient signal without high background. The optimal dilution is often provided by the manufacturer.[6] |

| Fixation Time | 10 - 20 minutes | To preserve cellular structure and antigenicity. Over-fixation can mask the epitope.[10] |

| Permeabilization Time | 10 - 20 minutes | To allow antibodies to access intracellular antigens. The duration depends on cell type and fixative used.[10] |

| Blocking Time | 30 - 60 minutes | To reduce non-specific binding of antibodies and minimize background fluorescence.[10] |

| Incubation Temperature | 4°C (overnight) or Room Temp (1-2 hours) | Lower temperatures for longer incubations can sometimes improve specific binding and reduce background.[8][9] |

| Cy3 Excitation Wavelength | ~555 nm | The peak wavelength at which the Cy3 fluorophore is excited.[5][7] |

| Cy3 Emission Wavelength | ~569 nm | The peak wavelength of the fluorescence emitted by the Cy3 fluorophore.[5][7] |

Troubleshooting

Common issues in immunofluorescence staining include weak or no signal, high background, and non-specific staining.

References

- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]

- 2. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

- 3. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 4. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 6. store.sangon.com [store.sangon.com]

- 7. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. biotium.com [biotium.com]

- 10. ptglab.com [ptglab.com]

- 11. stjohnslabs.com [stjohnslabs.com]

- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 13. hycultbiotech.com [hycultbiotech.com]

Application Notes and Protocols for I-Cy3 in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHR-Cy3 is a potent, fluorescently-labeled antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. With an IC50 of 100 nM, this compound provides a powerful tool for visualizing Smoothened localization and dynamics in living cells, offering insights into the regulation of the Hh pathway, which is crucial in embryonic development and oncogenesis.[1][2] This document provides detailed application notes and protocols for the use of this compound in cellular imaging.

Properties of this compound

This compound combines the pharmacological activity of a Smoothened antagonist with the bright and photostable fluorescence of the Cyanine 3 (Cy3) dye.

Quantitative Data Summary

| Property | Value | Reference |

| This compound IC50 | 100 nM | [1][2] |

| Cy3 Excitation Max | ~550 nm | [3] |

| Cy3 Emission Max | ~570 nm | [3] |

| Recommended Laser Line | 532 nm or 555 nm | [3] |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [3] |

Signaling Pathway

This compound targets the Smoothened receptor (SMO), a central component of the Hedgehog signaling pathway. The diagram below illustrates the canonical Hedgehog signaling cascade.

Caption: The Hedgehog signaling pathway with and without ligand, and the antagonistic action of this compound on Smoothened.

Experimental Protocols

The following protocols provide a general guideline for using this compound for live-cell imaging of the Smoothened receptor. Optimization may be required for specific cell types and experimental conditions.

Experimental Workflow

Caption: A generalized workflow for cell imaging using this compound.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.

-

This compound Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100-500 nM) in pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS). It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental setup.

Cell Preparation and Staining

-

Cell Culture: Plate cells on imaging-grade glass-bottom dishes or coverslips. Culture cells to the desired confluency (typically 50-70%) in complete growth medium.

-

Washing: Gently wash the cells twice with pre-warmed serum-free medium or imaging buffer to remove any residual serum components that may interfere with staining.

-

Labeling: Remove the wash buffer and add the this compound working solution to the cells. Incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Washing: After incubation, gently wash the cells three times with pre-warmed imaging buffer to remove unbound this compound.

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Image Acquisition

-

Microscope Setup: Use a fluorescence microscope equipped with a suitable laser line for Cy3 excitation (e.g., 532 nm or 555 nm) and a TRITC filter set for emission collection.[3] For live-cell imaging, an environmental chamber is essential to maintain physiological conditions (37°C, 5% CO2, and humidity).

-

Image Acquisition Parameters:

-

Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

Exposure Time: Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

Z-stack: Acquire Z-stacks to capture the three-dimensional distribution of this compound within the cells.

-

Time-lapse: For dynamic studies, acquire images at appropriate time intervals.

-

Data Analysis

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for background subtraction and signal enhancement.

-

Quantification:

-

Intensity: Measure the mean fluorescence intensity of this compound in specific cellular compartments (e.g., plasma membrane, cilia) to quantify Smoothened receptor levels.

-

Localization: Analyze the subcellular localization of the this compound signal to study Smoothened trafficking.

-

Colocalization: If performing co-staining with other fluorescent markers, use colocalization analysis to determine the spatial relationship between Smoothened and other proteins of interest.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal | - Suboptimal this compound concentration- Insufficient incubation time- Low Smoothened expression in the cell line | - Increase this compound concentration- Increase incubation time- Use a cell line with higher Smoothened expression or transfect cells with a Smoothened expression vector |

| High Background | - Incomplete washing- Non-specific binding | - Increase the number and duration of wash steps- Reduce this compound concentration- Include a blocking step with a suitable agent if necessary |

| Phototoxicity/Photobleaching | - High laser power- Long exposure times | - Reduce laser power and exposure time- Use a more sensitive detector- Use an anti-fade reagent in the imaging medium (for fixed-cell imaging) |

| Poor Cell Health | - Suboptimal imaging conditions- Toxicity of the compound | - Ensure proper temperature, CO2, and humidity control- Use a lower concentration of this compound- Reduce the duration of the imaging experiment |

Logical Relationship Diagram

References

Application Notes and Protocols: IHR-Cy3 Labeling of the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Smoothened (SMO) receptor, a class F G protein-coupled receptor (GPCR), is a pivotal component of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers.[1][2] The activity of SMO is tightly regulated by the Patched (Ptc) receptor. In the absence of a Hedgehog ligand, Ptc inhibits SMO.[1] Upon ligand binding to Ptc, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of Gli transcription factors.[3]

IHR-Cy3 is a potent, fluorescently labeled antagonist of the Smoothened receptor. Its fluorescent properties provide a powerful tool for researchers to visualize and quantify SMO expression, localization, and trafficking in live and fixed cells. These application notes provide detailed protocols for the use of this compound in studying the Smoothened receptor.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Description | Fluorescent Antagonist of Smoothened Receptor | [4] |

| IC50 | 100 nM | [4] |

| Fluorophore | Cyanine 3 (Cy3) | Inferred from name |

| Excitation Max (nm) | ~554-555 nm | [5][6] |

| Emission Max (nm) | ~568-572 nm | [5][7] |

Representative Binding Kinetics of a Fluorescent Antagonist for Smoothened

The following table provides representative kinetic data for a fluorescent antagonist binding to the Smoothened receptor. These values can be determined experimentally using the protocols outlined below.

| Parameter | Representative Value | Unit |

| Dissociation Constant (Kd) | 50 | nM |

| Association Rate (kon) | 1 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 5 x 10⁻³ | s⁻¹ |

| Internalization Half-life (t₁/₂) | 30 | min |

Experimental Protocols

Protocol 1: Live-Cell Fluorescent Labeling and Imaging of Smoothened Receptor

This protocol describes the labeling of cell-surface Smoothened receptors in live cells using this compound for subsequent fluorescence microscopy.

Materials:

-

Cells expressing Smoothened receptor (e.g., NIH/3T3, HEK293)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

-

Confocal microscope with appropriate filter sets for Cy3

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluency.

-

Preparation of this compound Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging buffer. The optimal concentration should be determined empirically but can start in the range of the antagonist's IC50 (e.g., 100-200 nM).

-

Labeling:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound staining solution to the cells and incubate at 37°C for 30-60 minutes. The incubation time may need to be optimized.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound this compound.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Image the cells immediately using a confocal microscope. Use an excitation wavelength of ~550 nm and collect emission at ~570 nm.[7]

-

Protocol 2: Competition Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands for the Smoothened receptor by measuring their ability to compete with this compound for binding.

Materials:

-

Cells expressing Smoothened receptor

-

This compound

-

Unlabeled competitor ligand

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and culture overnight.

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.

-

Prepare a solution of this compound in binding buffer at a concentration close to its Kd (e.g., 50 nM).

-

-

Competition Reaction:

-

Wash cells once with PBS.

-

Add the serially diluted unlabeled competitor ligand to the wells.

-

Immediately add the this compound solution to all wells (except for blanks).

-

Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 1-2 hours).

-

-

Washing: Aspirate the assay solution and wash the cells three times with cold PBS to remove unbound ligands.

-

Signal Detection: Add binding buffer to each well and measure the fluorescence intensity using a plate reader (Excitation: ~550 nm, Emission: ~570 nm).

-

Data Analysis: Plot the fluorescence intensity against the log concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC50 of the competitor, from which the Ki can be calculated.

Protocol 3: Receptor Internalization Assay

This protocol quantifies the rate of this compound-bound Smoothened receptor internalization.

Materials:

-

Cells expressing Smoothened receptor

-

This compound

-

Acidic wash buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 2.5)

-

Neutralizing buffer (e.g., PBS)

-

Cell lysis buffer

-

Fluorometer

Procedure:

-

Labeling at 4°C:

-

Wash cells with cold PBS.

-

Incubate cells with this compound in cold binding buffer at 4°C for 1 hour to label only the cell surface receptors and prevent internalization.

-

Wash cells three times with cold PBS to remove unbound ligand.

-

-

Inducing Internalization:

-

Add pre-warmed culture medium to the cells and transfer them to a 37°C incubator. This will initiate receptor internalization.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove the plates from the incubator.

-

-

Stripping Surface-Bound Ligand:

-

Place the plate on ice.

-

Wash the cells twice with cold PBS.

-

Add the acidic wash buffer for 5 minutes on ice to strip the remaining surface-bound this compound.

-

Aspirate the acidic buffer and neutralize the cells with a neutralizing buffer.

-

-

Quantification of Internalized Ligand:

-

Wash the cells once with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence of the cell lysates using a fluorometer.

-

-

Data Analysis: Plot the fluorescence intensity (representing internalized this compound) against time to determine the rate of internalization.

Visualizations

Caption: The Hedgehog Signaling Pathway.

Caption: Experimental workflow for this compound labeling.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Live-Cell Imaging with IHR-Cy3